![molecular formula C25H21ClN4O3S B3004663 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226429-37-3](/img/structure/B3004663.png)

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

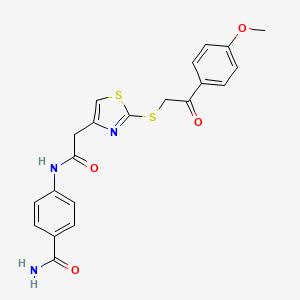

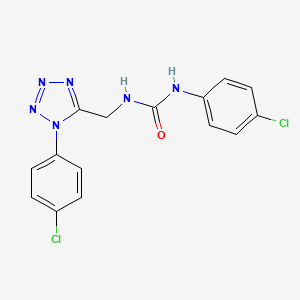

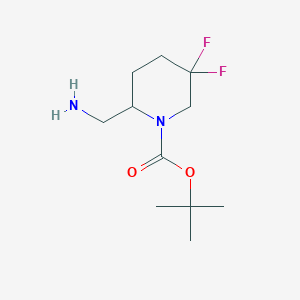

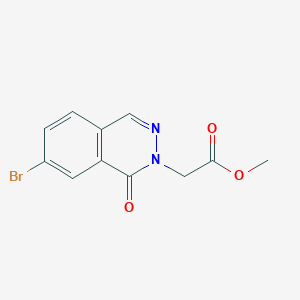

The compound "1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. The presence of a 1,2,4-oxadiazole ring suggests potential biological activity, as this motif is found in natural products with known biological functions .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 1,2,4-oxadiazole derivatives can start from tert-butylamidoxime and aromatic amines or nitriles, followed by cyclization reactions . Similarly, thieno[2,3-d]pyrimidine derivatives can be synthesized by reacting methanediamine with oxalyl chloride in the presence of pyridine . These methods may provide insights into potential synthetic routes for the target compound.

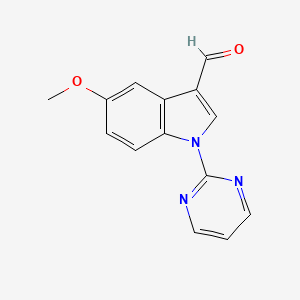

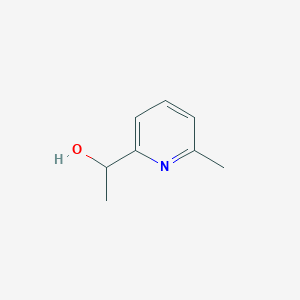

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can confirm the presence of specific functional groups, such as the 1,2,4-oxadiazole ring, and provide detailed information about the molecular conformation and the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the 1,2,4-oxadiazole ring is known to participate in various chemical reactions, potentially leading to the formation of Schiff bases or cyclization products when reacted with appropriate reagents . The thieno[2,3-d]pyrimidine moiety could also undergo reactions typical of heteroaromatic compounds, such as electrophilic substitution or nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of non-covalent interactions, like hydrogen bonds and π-π stacking, could influence the compound's crystal packing and, consequently, its solid-state properties . The electronic properties, such as the distribution of electron density and the presence of lone pairs, could be studied using quantum chemical calculations to predict reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound shows promise in antimicrobial applications. Research indicates the effectiveness of related thieno[3,2-d]pyrimidine derivatives against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. These compounds exhibit antimicrobial activities comparable to reference drugs like Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Antitumor Activity

Some derivatives of thieno[3,2-d]pyrimidine have shown notable antitumor activities. Research into various derivatives has found them to be potent against different human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The effectiveness of these compounds in antitumor activities indicates their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

Research into the synthesis and structural analysis of these compounds is ongoing. Studies have detailed effective synthetic approaches and have characterized these compounds through various analytical techniques like NMR, LC-MS, and IR analyses (Maftei et al., 2013).

Antioxidant Activity

Certain thieno[3,2-d]pyrimidine derivatives have demonstrated antioxidant activities. This was assessed using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, indicating their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Eigenschaften

IUPAC Name |

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O3S/c1-25(2,3)16-6-4-15(5-7-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-10-8-17(26)9-11-18/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLPBFOMZSQFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)